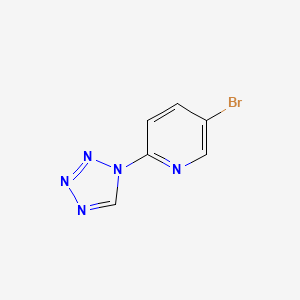

5-bromo-2-(1H-tetrazol-1-yl)pyridine

Übersicht

Beschreibung

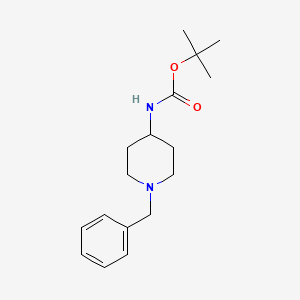

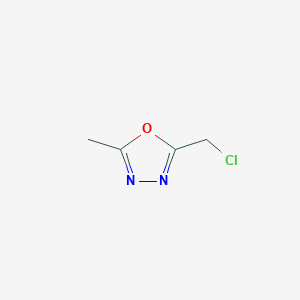

5-bromo-2-(1H-tetrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C6H4BrN5 and its molecular weight is 226.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Color Tuning in Iridium Tetrazolate Complexes

5-bromo-2-(1H-tetrazol-1-yl)pyridine (BrPyTzH), as an ancillary tetrazolate ligand, plays a crucial role in the color tuning of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. The presence of this ligand, despite its poor photophysical performance, makes it a synthetically attractive building block for constructing polymetallic architectures. It has been used to modify the emission properties of iridium(III) complexes, allowing for a wide span of redox and emission properties, which can be essential for applications like organic light-emitting devices or as markers for biological labeling (Stagni et al., 2008).

Coordination Studies with Transition Metals

This compound derivatives have been involved in coordination reactions with transition metal salts like CuCl2, Co(NCS)2, NiCl2, and ZnCl2. These reactions typically result in complexes with varying metal-to-ligand stoichiometries. The specific interaction and binding strength of the ligands with the metal ions, as deduced from spectral studies like 1H NMR, play a significant role in the formation and stability of these complexes. Such coordination compounds are of great interest in fields like catalysis, material science, and possibly as precursors for the synthesis of more complex molecular entities (Sheridan et al., 2013).

Photochemical Properties and Proton Transfer

Another application of derivatives similar to this compound is observed in the study of photoinduced tautomerization and proton transfer processes. These compounds showcase unique photoreactions like excited-state intramolecular and intermolecular double-proton transfer, as well as solvent-assisted double-proton transfer. Such properties are significant in the field of photochemistry and might pave the way for the development of novel photonic materials or sensors (Vetokhina et al., 2012).

Reactivity Toward Electrophiles

The reactivity of this compound complexes toward electrophiles has also been a subject of study. Such reactions can lead to the further tuning of electronic properties and might be useful in the synthesis of materials with specific electronic or photophysical properties. The interaction with electrophiles and subsequent changes in the molecular structure can significantly alter the behavior of these compounds in various applications (Stagni et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-(tetrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN5/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMHJWFLYFYWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399752 | |

| Record name | 2-(1-Tetrazolyl)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296796-44-6 | |

| Record name | 2-(1-Tetrazolyl)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)